(E)-2-(But-2-en-2-yl)aniline (E)-2-(But-2-en-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC16001016
InChI: InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h3-7H,11H2,1-2H3/b8-3+
SMILES:
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol

(E)-2-(But-2-en-2-yl)aniline

CAS No.:

Cat. No.: VC16001016

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

* For research use only. Not for human or veterinary use.

(E)-2-(But-2-en-2-yl)aniline -

Specification

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
IUPAC Name 2-[(E)-but-2-en-2-yl]aniline
Standard InChI InChI=1S/C10H13N/c1-3-8(2)9-6-4-5-7-10(9)11/h3-7H,11H2,1-2H3/b8-3+
Standard InChI Key SYVSVMCXNPGONH-FPYGCLRLSA-N
Isomeric SMILES C/C=C(\C)/C1=CC=CC=C1N
Canonical SMILES CC=C(C)C1=CC=CC=C1N

Introduction

Structural Characteristics

Molecular Architecture and Nomenclature

(E)-2-(But-2-en-2-yl)aniline (CAS: 133901-59-4) possesses the molecular formula C₁₀H₁₃N and a molar mass of 147.22 g/mol . Its IUPAC name, 2-[(E)-but-2-en-2-yl]aniline, reflects the trans configuration of the butenyl group relative to the aromatic ring. The compound’s SMILES notation, C/C=C(\C)/C1=CC=CC=C1N, explicitly denotes the (E)-stereochemistry through the arrangement of substituents around the double bond .

The amino group at the benzene ring’s ortho position enhances electron density, facilitating nucleophilic reactivity. This electronic profile is critical for its participation in electrophilic substitution and condensation reactions.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₀H₁₃N
Molar Mass147.22 g/mol
SMILESC/C=C(\C)/C1=CC=CC=C1N
InChIKeySYVSVMCXNPGONH-FPYGCLRLSA-N

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of (E)-2-(But-2-en-2-yl)aniline involves a two-step protocol optimized for stereochemical control. As reported by Pigeon et al. (1999), the process begins with the alkylation of aniline derivatives in diethyl ether, followed by acid-catalyzed isomerization using p-toluenesulfonic acid in toluene under heating . This method achieves moderate yields, with the second step ensuring preferential formation of the (E)-isomer through thermodynamic stabilization.

Table 2: Synthetic Protocol Overview

StepReagents/ConditionsDurationRole in Stereoselectivity
1Diethyl ether, alkylation-Introduces butenyl group
2p-TsOH, toluene, 80°C45 minPromotes (E)-isomer formation

Optimization Strategies

Physicochemical Properties

Thermal and Solubility Profiles

(E)-2-(But-2-en-2-yl)aniline exhibits a melting point range of 34–36°C and a boiling point of 248–250°C at atmospheric pressure. Its calculated partition coefficient (XLogP3) of 2.9 indicates moderate lipophilicity, favoring solubility in organic solvents like toluene and dichloromethane over aqueous media . The compound’s vapor pressure at 25°C is approximately 0.12 mmHg, reflecting limited volatility under standard conditions.

Spectroscopic Signatures

  • IR Spectroscopy: Strong N-H stretching at ~3400 cm⁻¹ and C=C absorption at 1640 cm⁻¹.

  • NMR (¹H): Aromatic protons resonate at δ 6.8–7.2 ppm, while the trans-vinylic protons appear as a doublet at δ 5.6 ppm (J = 15.8 Hz) .

  • Mass Spectrometry: Base peak at m/z 147 (M⁺), with fragmentation ions at m/z 106 (C₇H₈N⁺) and 77 (C₆H₅⁺) .

Reactivity and Functional Behavior

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation at the para position relative to the amino group. For example, nitration with HNO₃/H₂SO₄ yields 4-nitro-(E)-2-(but-2-en-2-yl)aniline, a precursor to dyes and agrochemicals .

Redox Characteristics

Oxidation with KMnO₄ in acidic conditions cleaves the double bond, generating 2-(2-oxopropyl)aniline. Conversely, catalytic hydrogenation (H₂/Pd-C) produces the saturated analogue, 2-(butan-2-yl)aniline, which exhibits enhanced stability but reduced reactivity .

Applications and Industrial Relevance

Pharmaceutical Intermediates

(E)-2-(But-2-en-2-yl)aniline is a key intermediate in synthesizing tyrosine kinase inhibitors and NSAID derivatives. Its rigid structure aids in molecular docking studies, optimizing drug-receptor interactions .

Materials Science Applications

The compound’s conjugated system enables its use in conductive polymers. Copolymerization with thiophene derivatives yields materials with tunable bandgaps for organic photovoltaics .

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